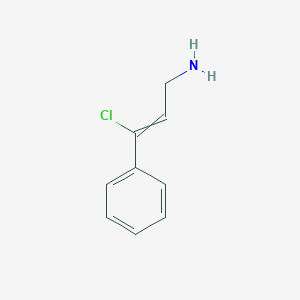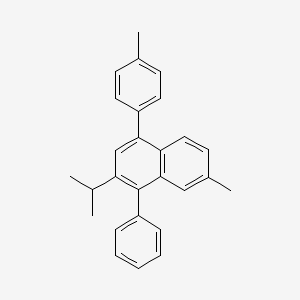
7-Methyl-4-(4-methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-4-(4-methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene is an organic compound belonging to the naphthalene family. This compound is characterized by its complex structure, which includes a naphthalene core substituted with methyl, phenyl, and isopropyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(4-methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where naphthalene is alkylated with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Solvent recovery and recycling, along with waste management protocols, are integral parts of the industrial production process to minimize environmental impact.
化学反应分析
Types of Reactions
7-Methyl-4-(4-methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids.
Reduction: Formation of alcohols, alkanes.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
科学研究应用
7-Methyl-4-(4-methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 7-Methyl-4-(4-methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Naphthalene: The parent compound with a simpler structure, lacking the additional substituents.
1-Phenyl-2-(propan-2-yl)naphthalene: Similar structure but without the methyl and 4-methylphenyl groups.
4-(4-Methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene: Lacks the methyl group at the 7-position.
Uniqueness
7-Methyl-4-(4-methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
919348-75-7 |
|---|---|
分子式 |
C27H26 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
7-methyl-4-(4-methylphenyl)-1-phenyl-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C27H26/c1-18(2)24-17-25(21-13-10-19(3)11-14-21)23-15-12-20(4)16-26(23)27(24)22-8-6-5-7-9-22/h5-18H,1-4H3 |
InChI 键 |
ZHPHWZVROHMBQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C3=C2C=CC(=C3)C)C4=CC=CC=C4)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Cyclopentyloxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171261.png)

![Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate](/img/structure/B15171279.png)
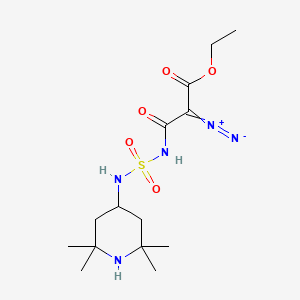

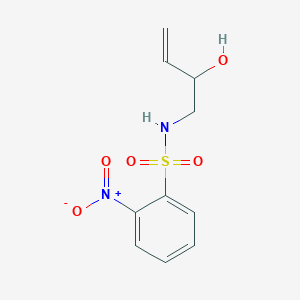

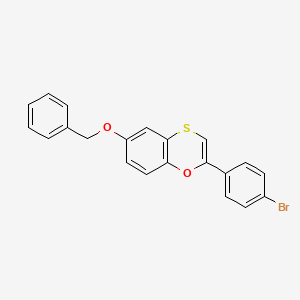

![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)
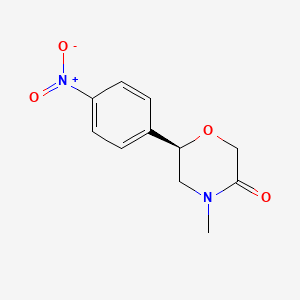
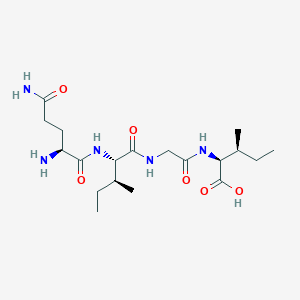
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)
